3-Methoxy-4-(benzyloxy)-benzenepropanoic acid
Overview
Description
3-Methoxy-4-(benzyloxy)-benzenepropanoic acid is a useful research compound. Its molecular formula is C17H18O4 and its molecular weight is 286.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Renewable Building Block in Materials Science
3-(4-Hydroxyphenyl)propanoic acid, a related compound to 3-(4-(Benzyloxy)-3-methoxyphenyl)propanoic acid, has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, an alternative to phenol. This approach can provide specific properties of benzoxazine to various compounds, showing potential for a wide range of applications in materials science (Trejo-Machin et al., 2017).
Biological Activity and Crystal Structure
Studies on ether and ester derivatives of trans-ferulic acid, including methyl and benzyl esters of 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate, have demonstrated biological activities such as scavenging free radicals, antioxidant activities, and inhibiting lipid peroxidation and tumor cell growth. These findings highlight its potential in pharmacological and medical research (Obregón-Mendoza et al., 2018).
Synthesis of Benzoxazine Monomers
The synthesis of benzoxazine monomers using a related compound, 1-(4-benzyloxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanone, demonstrates the potential of these compounds in creating new materials. This synthesis process can contribute to the development of novel materials with specific thermal and thermo-mechanical properties (Helm et al., 1997).
Influence on Luminescent Properties
Research involving derivatives of 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid in the formation of lanthanide coordination compounds has shown that these compounds can influence photoluminescence. The presence of electron-releasing or electron-withdrawing groups significantly affects the sensitization efficiency of luminescence, indicating applications in materials science, specifically in the development of luminescent materials (Sivakumar et al., 2010).
Electrosynthesis Applications
Electrosynthesis has been used for hydrogenation in compounds similar to 3-(4-(benzyloxy)-3-methoxyphenyl)propanoic acid, illustrating its utility in chemical synthesis processes. This approach can be particularly useful in the efficient and eco-friendly synthesis of various compounds (Korotaeva et al., 2011).
Properties
IUPAC Name |
3-(3-methoxy-4-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEFIQLTGBLFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372900 | |
Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30034-49-2 | |
Record name | 3-(3-methoxy-4-benzyloxyphenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90372900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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